Product packaging for Cimigenoside(Cat. No.:)

Cimigenoside

Cat. No.: B8072647
M. Wt: 620.8 g/mol
InChI Key: BTPYUWOBZFGKAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cimigenoside (CAS 27994-11-2) is a bioactive triterpenoid glycoside isolated from plants of the genus Cimicifuga , such as Cimicifuga dahurica . This compound functions as a novel γ-secretase inhibitor, demonstrating significant research value in oncology, particularly for breast cancer studies . Its primary mechanism of action involves targeting the γ-secretase/Notch axis; it inhibits the activation of PSEN-1, the catalytic subunit of the γ-secretase complex, thereby preventing the cleavage of the Notch protein and the subsequent release of the Notch intracellular domain (NICD) . This inhibition suppresses the Notch signaling pathway, leading to the mediated mitochondrial apoptosis and inhibition of epithelial-mesenchymal transition (EMT) . In vitro and in vivo studies have shown that this compound has a significant inhibitory effect on the proliferation, invasion, and metastasis of human breast cancer cells, including triple-negative (MDA-MB-231) and endocrine-responsive (MCF-7) cell lines . Beyond oncology, research also indicates that this compound is a major bioavailable component with immunomodulatory effects, capable of suppressing inflammatory cytokines and chemokines in models of airway inflammation . This compound is offered for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C35H56O9 B8072647 Cimigenoside

Properties

IUPAC Name

2-[[2-hydroxy-22-(2-hydroxypropan-2-yl)-3,8,8,17,19-pentamethyl-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosan-9-yl]oxy]oxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H56O9/c1-17-14-19-26(30(4,5)40)44-35(43-19)25(17)31(6)12-13-34-16-33(34)11-10-22(42-27-24(38)23(37)18(36)15-41-27)29(2,3)20(33)8-9-21(34)32(31,7)28(35)39/h17-28,36-40H,8-16H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTPYUWOBZFGKAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C(OC3(C1C4(CCC56CC57CCC(C(C7CCC6C4(C3O)C)(C)C)OC8C(C(C(CO8)O)O)O)C)O2)C(C)(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H56O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

620.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Methodologies for Cimigenoside Isolation and Structural Characterization

State-of-the-Art Spectroscopic Approaches for Cimigenoside (B190805) Structure Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Determination

1D NMR (¹H, ¹³C NMR) for Primary Structural Information

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the types of protons and carbons present in the molecule and their chemical environments. ipb.pt The chemical shifts (δ) and coupling constants (J values) in the ¹H NMR spectrum are indicative of the functional groups and their neighboring atoms. msu.edu The ¹³C NMR spectrum provides information about the carbon skeleton and the presence of different types of carbon atoms (methyl, methylene, methine, quaternary). np-mrd.orghmdb.caaist.go.jp Analysis of 1D NMR data is often the first step in structural elucidation, providing a preliminary understanding of the compound's architecture. mdpi.comipb.pt For example, ¹H NMR spectra are typically consistent with the expected structure of this compound. medchemexpress.com

2D NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Relative Stereochemistry

Two-dimensional NMR techniques provide crucial information about the connectivity between atoms and the spatial arrangement of the molecule. numberanalytics.comslideshare.netepfl.ch

COSY (Correlation Spectroscopy): COSY experiments reveal correlations between protons that are coupled to each other through typically two or three bonds. epfl.chprinceton.edusdsu.edu This helps in establishing proton spin systems and mapping the connectivity of adjacent protons within the molecule. numberanalytics.comslideshare.netsdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): HSQC experiments show correlations between protons and the carbons to which they are directly attached (one-bond correlations). ipb.ptepfl.chprinceton.edusdsu.edu This is particularly useful for assigning carbon signals based on known proton assignments and vice versa. epfl.ch Edited HSQC can further distinguish between CH/CH₃ and CH₂ groups based on the sign of their cross-peaks. epfl.ch

HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments reveal correlations between protons and carbons that are separated by two to four (or sometimes five) bonds. ipb.ptepfl.chprinceton.edusdsu.edu These long-range correlations are vital for connecting different parts of the molecule, identifying quaternary carbons, and confirming the connectivity established by COSY and HSQC. epfl.chsdsu.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments show correlations between protons that are spatially close to each other, regardless of whether they are directly bonded. numberanalytics.comepfl.chprinceton.edu This through-space correlation information is essential for determining the relative stereochemistry and conformation of the molecule. numberanalytics.comprinceton.edu

Combined analysis of these 2D NMR spectra allows for a comprehensive mapping of the atomic connectivity and provides insights into the three-dimensional structure of complex molecules like this compound. numberanalytics.com

Advanced NMR Techniques for Complex Molecular Scaffolds

For molecules with complex structures or those that are difficult to analyze by standard 1D and 2D NMR, advanced NMR techniques can be employed. numberanalytics.comipb.ptamazon.com These techniques can provide more detailed information about molecular structure, dynamics, and interactions. numberanalytics.com While specific advanced techniques applied solely to this compound are not extensively detailed in the provided search results, general advanced methods for complex molecules include techniques like DEPT (Distortionless Enhancement by Polarization Transfer) for carbon type identification and INADEQUATE (Incredible Natural Abundance Double Quantum Transfer Experiment) for carbon-carbon connectivity, although INADEQUATE requires higher sample concentrations due to the low natural abundance of ¹³C. numberanalytics.com Solid-state NMR techniques are also available for structural characterization of complex molecules, particularly those that are not readily soluble or are in a solid matrix. nih.govethz.ch

Mass Spectrometry (MS) in Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a complementary technique to NMR, providing information about the molecular weight and fragmentation pattern of a compound, which helps confirm its molecular formula and provides structural insights. slideshare.net

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) accurately measures the mass-to-charge ratio (m/z) of ions, often with very high precision. filab.frresearchgate.net This high mass accuracy allows for the determination of the elemental composition of the molecule and its fragments, providing strong evidence for the molecular formula. filab.frresearchgate.netwaters.com HRMS is crucial for confirming the molecular formula of isolated compounds like this compound (C₃₅H₅₆O₉). nih.govbiocrick.com

Tandem Mass Spectrometry (MS/MS) for Structural Fragments

Tandem Mass Spectrometry (MS/MS), also known as MS², involves the fragmentation of selected ions (precursor ions) and the analysis of the resulting fragment ions (product ions). nationalmaglab.orgwikipedia.orgnih.gov This technique provides a fragmentation pattern that is characteristic of the compound's structure. nationalmaglab.orgwikipedia.orgplos.orgmdpi.com By analyzing the masses of the fragment ions, researchers can deduce information about the substructures present in the molecule and how they are connected. nationalmaglab.orgwikipedia.org Different fragmentation methods, such as collision-induced dissociation (CID), can be used to generate fragment ions. nationalmaglab.orgwikipedia.org MS/MS is valuable for confirming structural assignments made by NMR and for identifying specific functional groups or linkages within the this compound molecule.

Coupling with Liquid Chromatography (LC-MS/MS) for Complex Mixtures

Liquid Chromatography-Mass Spectrometry (LC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful hyphenated techniques used for the analysis of complex mixtures, such as plant extracts. nih.govnih.govmdpi.compensoft.netnih.govnih.gov LC separates the components of the mixture based on their physical and chemical properties before they enter the mass spectrometer. mdpi.com LC-MS provides the molecular weight information for each separated component, while LC-MS/MS adds the capability of fragmentation analysis for structural elucidation and identification within the complex matrix. mdpi.commdpi.compensoft.net LC-MS/MS has been used in the analysis of Cimicifuga species to identify and characterize various compounds, including triterpene glycosides like this compound, based on their retention times and characteristic fragmentation patterns. mdpi.comnih.govnih.gov

X-ray Crystallography for Definitive Absolute Stereochemistry Determination

X-ray crystallography is a powerful technique used to determine the three-dimensional structure of crystalline compounds at an atomic level. nih.govresearchgate.net For complex molecules like this compound with multiple chiral centers, X-ray crystallography, particularly single-crystal X-ray diffraction, is invaluable for definitively establishing the absolute stereochemistry. researchgate.netnih.govresearchgate.net

The determination of absolute configuration using X-ray diffraction relies on the phenomenon of anomalous dispersion (also known as resonant scattering), which causes small differences in the intensity of diffracted beams from non-centrosymmetric crystals. researchgate.net By analyzing these differences, the absolute arrangement of atoms in space can be determined. nih.govresearchgate.net This is particularly important for chiral molecules, where different enantiomers can exhibit distinct biological activities. researchgate.net

While obtaining high-quality single crystals suitable for X-ray diffraction can sometimes be a limitation, successful crystallization of this compound or its derivatives allows for an unambiguous assignment of the absolute configuration of all stereocenters within the molecule. researchgate.netresearchgate.net This provides a definitive confirmation of the stereochemical assignments made based on spectroscopic data and chemical correlations. researchgate.net The reliability of absolute stereochemistry determination by X-ray crystallography is often assessed using parameters like the Flack parameter. nih.govchem-soc.si

Computational Chemistry in Structure Prediction and Validation

Computational chemistry plays an increasingly significant role in the study of natural products like this compound, complementing experimental techniques in structure prediction and validation. d-nb.infochemrxiv.org Computational methods can be used to predict possible low-energy conformers of the molecule, providing theoretical insights into its three-dimensional structure.

Molecular modeling techniques, such as molecular mechanics and density functional theory (DFT) calculations, can be applied to optimize the geometry of this compound and calculate various molecular properties. These calculations can help in understanding the preferred conformation of the molecule and the relative energies of different possible isomers.

Furthermore, computational chemistry can assist in the interpretation of spectroscopic data. For instance, predicted NMR chemical shifts or vibrational frequencies calculated computationally can be compared with experimental data to validate structural assignments. nih.gov This is particularly useful when dealing with complex spectra or in cases where experimental data alone may not be sufficient for unambiguous structure elucidation.

Biosynthetic Pathways and Chemical Synthesis of Cimigenoside

Elucidation of Cimigenoside (B190805) Biosynthetic Pathways in Cimicifuga Species

Triterpenoid (B12794562) saponins (B1172615), including the cycloartane-type found in Cimicifuga, are derived from the universal isoprenoid precursors isopentenyl diphosphate (B83284) (IPP) and dimethylallyl pyrophosphate (DMAPP). wikipedia.orgwikipedia.orgresearchgate.net These five-carbon units are synthesized through two distinct cytosolic and plastidial pathways: the mevalonate (B85504) (MVA) pathway and the methylerythritol phosphate (B84403) (MEP) pathway, respectively. wikipedia.orgresearchgate.netwikipedia.org In plants, both pathways contribute to the pool of IPP and DMAPP. wikipedia.org

The biosynthesis of triterpenes proceeds via the head-to-tail condensation of IPP and DMAPP units to form geranyl pyrophosphate (C10), farnesyl pyrophosphate (C15), and ultimately squalene (B77637) (C30). wikipedia.org Squalene then undergoes epoxidation catalyzed by squalene epoxidase (SE) to form 2,3-oxidosqualene (B107256). wikipedia.orgsigmaaldrich.comwikipedia.org This is a pivotal intermediate in the biosynthesis of various triterpenoid scaffolds, including the cycloartane (B1207475) skeleton characteristic of this compound's aglycone, cimigenol (B190795). wikipedia.orgsigmaaldrich.comwikipedia.org The cyclization of 2,3-oxidosqualene is catalyzed by oxidosqualene cyclases (OSCs), which are key enzymes determining the specific triterpene skeleton formed. wikipedia.orgsigmaaldrich.com While the general role of OSCs is known, the specific OSC responsible for the formation of the cycloartane scaffold leading to cimigenol in Cimicifuga species is not explicitly detailed in the provided search results.

Following the formation of the triterpene aglycone (cimigenol in this case), glycosylation occurs, which is the attachment of sugar moieties. wikipedia.org This step is catalyzed by uridine (B1682114) diphosphate (UDP)-glycosyltransferases (UGTs), utilizing activated sugars such as UDP-glucose or UDP-glucuronic acid as glycosyl donors. wikipedia.orgwikipedia.orgguidetopharmacology.orgontosight.ainih.govamdb.onlineuni.lunih.govmetabolomicsworkbench.orgwikipedia.org this compound is a xyloside, meaning a xylose sugar is attached to the cimigenol aglycone. wikipedia.orgnih.gov The specific UGT responsible for the selective transfer of xylose to the appropriate hydroxyl group of cimigenol to form this compound is not identified in the provided information.

Identification of Key Enzymatic Steps and Intermediates

Based on the general triterpene saponin (B1150181) biosynthetic pathway, the key enzymatic steps involved in this compound biosynthesis would include:

Enzymes of the MVA and/or MEP pathways for IPP and DMAPP synthesis. wikipedia.orgwikipedia.orgresearchgate.netwikipedia.org

Squalene synthase (SS) for the formation of squalene. wikipedia.orgwikipedia.org

Squalene epoxidase (SE) for the epoxidation of squalene to 2,3-oxidosqualene. wikipedia.orgsigmaaldrich.comwikipedia.org

A specific oxidosqualene cyclase (OSC) that catalyzes the cyclization of 2,3-oxidosqualene to the cycloartane scaffold of cimigenol. wikipedia.orgsigmaaldrich.com The precise identity of this enzyme in Cimicifuga is not specified.

Cytochrome P450 monooxygenases (CYP450s) which are often involved in further modifications of the triterpene skeleton, such as hydroxylation. wikipedia.orgguidetopharmacology.org The specific CYP450s involved in the formation of the hydroxyl groups on cimigenol are not detailed.

A specific UDP-glycosyltransferase (UGT) that catalyzes the transfer of a xylose unit from UDP-xylose (derived from UDP-glucose) to cimigenol. wikipedia.orgwikipedia.orgguidetopharmacology.orgontosight.ainih.govamdb.onlineuni.lunih.govmetabolomicsworkbench.orgwikipedia.org The identity of this enzyme and the specific attachment site on cimigenol are not provided.

Key intermediates in this pathway would include IPP, DMAPP, squalene, and 2,3-oxidosqualene, leading to the aglycone, cimigenol, before the final glycosylation step. wikipedia.orgwikipedia.orgresearchgate.netwikipedia.orgsigmaaldrich.comwikipedia.org

Investigation of Genetic Regulation in Triterpene Saponin Biosynthesis

The biosynthesis of triterpenoid saponins in medicinal plants, including Cimicifuga species, is subject to genetic regulation. Studies have explored key genes involved in the pathway, such as those encoding SS, SE, OSCs, CYP450s, and UGTs. wikipedia.orgguidetopharmacology.org Transcription factors and microRNAs are known to play roles in regulating the expression of these functional genes, influencing the content and composition of triterpenoid saponins. wikipedia.orgguidetopharmacology.org While general principles of genetic regulation in triterpene biosynthesis in medicinal plants have been investigated, specific studies focusing on the genetic regulation of this compound biosynthesis in Cimicifuga species, including the identification of relevant transcription factors or regulatory elements, are not detailed in the provided search results.

Strategies for the Total Synthesis of this compound

The total synthesis of complex natural products like this compound, with its intricate polycyclic triterpenoid aglycone and glycosidic linkage, presents significant synthetic challenges. The provided search results primarily indicate that this compound is obtained through extraction and isolation from natural sources. wikipedia.org Detailed synthetic routes for the total synthesis of this compound are not extensively documented in the literature found.

Retrosynthetic Analysis and Key Stereoselective Disconnections

A hypothetical retrosynthetic analysis of this compound would involve disconnecting the molecule into simpler precursors. A primary disconnection would likely be the cleavage of the glycosidic bond, separating the xylose moiety from the cimigenol aglycone. This would leave cimigenol as the key intermediate target for synthesis. Further retrosynthetic steps on the cimigenol aglycone would involve identifying strategic disconnections of carbon-carbon and carbon-oxygen bonds to break down the complex cycloartane scaffold into more manageable synthetic building blocks. Given the multiple stereocenters in the cimigenol structure, key disconnections would need to consider stereoselective reactions to control the absolute and relative configurations of these centers. ontosight.airesearchgate.netuni.lucdutcm.edu.cn However, specific details of such a retrosynthetic analysis for cimigenol or this compound are not available in the provided search results.

Asymmetric Synthesis Approaches for Chirality Control in this compound

Asymmetric synthesis, also known as enantioselective synthesis, is a critical area of organic chemistry focused on synthesizing chiral compounds in a way that favors the formation of one specific stereoisomer over others. youtube.comwikipedia.orgwikipedia.orgchiralpedia.com This is particularly important for molecules with multiple chiral centers, like this compound, as different stereoisomers can exhibit distinct biological activities. wikipedia.org Common strategies in asymmetric synthesis involve the use of chiral catalysts, chiral auxiliaries, or chiral substrates to influence the stereochemical outcome of a reaction. youtube.comwikipedia.orgchiralpedia.com While the principles of asymmetric synthesis are well-established and applied to many complex molecules, specific reported applications of asymmetric synthesis approaches for the total synthesis or key intermediates of this compound were not found in the provided literature. The complex stereochemistry of the cycloartane skeleton and the glycosidic linkage in this compound would present significant challenges for asymmetric synthesis strategies aimed at controlling the absolute and relative configurations of its numerous chiral centers.

Chemical Modification and Derivatization Strategies for this compound Analogs

Chemical modification and derivatization involve altering the chemical structure of a compound to change its properties or create new analogs. wikipedia.org These strategies are often employed to improve biological activity, enhance pharmacokinetic properties, or facilitate analysis. researchgate.netresearchgate.netjfda-online.com For this compound, chemical modification can lead to the creation of analogs with potentially altered or improved biological activities.

Chemical Modification and Derivatization Strategies for this compound Analogs

Structure-Activity Relationship (SAR) Studies via Rational Analog Design

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry and involve systematically modifying the structure of a lead compound to understand how specific structural features influence its biological activity. wikipedia.orgnih.gov Rational analog design in SAR studies is guided by the known interactions of the compound with its biological targets or by computational modeling.

SAR studies on this compound and its derivatives have provided insights into the relationship between structural modifications and biological effects, particularly in the context of anti-cancer activity. mdpi.comnih.govrsc.org For instance, modifications on the aglycone or the sugar moiety have been explored. Research indicates that the presence of a methyl group at position C-25 and the arabinose moiety at position C-3 can impact the cytotoxic effect of cimigenol derivatives. mdpi.com this compound itself has been shown to inhibit the Notch signaling pathway by interacting with proteins like PSEN-1, suggesting that modifications affecting these interactions could alter its activity. nih.govrsc.org

While specific detailed data tables outlining the activity of a wide range of rationally designed this compound analogs were not available in the provided results, the literature confirms that SAR investigations are being conducted to understand and potentially optimize the biological profile of this compound and related triterpene glycosides. mdpi.com

Semisynthesis from Abundant Natural Precursors

Semisynthesis is a valuable strategy for obtaining complex natural products or their analogs when total synthesis is challenging or when abundant natural precursors are available. researchgate.netaccessscience.comorgsyn.org This approach utilizes a naturally occurring compound as a starting material and involves a limited number of chemical steps to transform it into the desired target molecule. researchgate.netorgsyn.org

Given that this compound is isolated from Cimicifuga species and cimigenol is mentioned as a related derivative, cimigenol or other abundant triterpene precursors from these plants could potentially serve as starting materials for the semisynthesis of this compound or its analogs. frontiersin.orgresearchgate.net Semisynthesis can offer advantages in terms of cost and efficiency compared to total synthesis, especially for complex structures. While the concept of semisynthesis is relevant to natural products like this compound, specific detailed examples of semisynthesis routes starting from defined natural precursors to produce this compound or its modified forms were not explicitly described in the provided search results.

Chemoenzymatic Synthesis Approaches for Modified Cimigenosides

Chemoenzymatic synthesis combines the strengths of chemical reactions with the high selectivity and efficiency of enzymatic transformations. beilstein-journals.orgnih.govnih.govorganic-chemistry.org Enzymes can catalyze reactions, such as glycosylation or specific functional group modifications, with exquisite stereo-, regio-, and chemoselectivity that can be difficult to achieve using purely chemical methods. This approach is increasingly used for the synthesis of complex molecules, including glycosides and modified natural products. beilstein-journals.orgnih.govorganic-chemistry.org

For this compound, chemoenzymatic approaches could potentially be employed to introduce specific modifications to the aglycone or the sugar moiety, or to synthesize modified glycosides. Enzymes like glycosyltransferases could be used to attach different sugar units or modify the existing xylose moiety. While the general principles and applications of chemoenzymatic synthesis are well-established in the synthesis of various complex molecules, including other glycosides, specific examples of chemoenzymatic synthesis applied to this compound or the production of modified Cimigenosides were not found in the provided literature. This could represent a potential area for future synthetic exploration.

Molecular and Cellular Mechanisms of Cimigenoside Biological Activities

Cimigenoside (B190805) Interactions with Key Cellular Signaling Pathways

This compound has been shown to interact with critical cellular signaling pathways, influencing downstream molecular events that contribute to its observed biological activities. Two prominent pathways modulated by this compound are the Notch signaling pathway and inflammatory signaling cascades.

Modulation of the Notch Signaling Pathway

The Notch signaling pathway is a highly conserved cell signaling system crucial for cell-to-cell communication, governing cell fate decisions, differentiation, proliferation, and apoptosis. researchgate.netfrontiersin.org Aberrant Notch signaling is implicated in various diseases, including cancer. researchgate.netfrontiersin.org this compound has been identified as a modulator of this pathway. nih.govsmolecule.com

Inhibition of γ-Secretase Activity and Presenilin-1 (PSEN-1)

Notch receptor activation involves a series of proteolytic cleavages, with the final cleavage mediated by the γ-secretase complex. biorxiv.org This complex is a multiprotein protease, and Presenilin-1 (PSEN-1) is a catalytic subunit essential for its activity. nih.govbiorxiv.org Studies indicate that this compound functions as a γ-secretase inhibitor. nih.govsmolecule.com It has been shown to inhibit the activation of PSEN-1, thereby impacting the catalytic activity of the γ-secretase complex. nih.govresearchgate.net Molecular docking studies have been employed to predict the potential binding mode of this compound with γ-secretase, providing insights into this inhibitory mechanism. nih.gov

Downregulation of Notch Intracellular Domain (NICD)

The proteolytic cleavage of the Notch receptor by γ-secretase releases the Notch Intracellular Domain (NICD). NICD then translocates to the nucleus, where it interacts with transcription factors to regulate the expression of Notch target genes. biorxiv.org Downregulation of NICD is a key mechanism for inhibiting Notch signaling. biorxiv.org this compound has been reported to degrade NICD in the nuclear region. mdpi.com This degradation contributes to the suppression of Notch signaling. While this compound affects nuclear NICD levels, it does not appear to impact the expression of PSEN-1 in the cytoplasm. mdpi.com This suggests a direct involvement of this compound in the inactivation of PSEN-1 and a subsequent decrease in nuclear NICD levels. mdpi.com

Research Findings on Notch Pathway Modulation:

StudyCell Type/ModelKey Finding
nih.govBreast Cancer CellsThis compound inhibits proliferation and metastasis by suppressing the Notch signaling pathway, inhibiting PSEN-1 activation, and cleaving Notch protein mediated by PSEN-1.
mdpi.comBreast Cancer CellsThis compound inhibits the Notch signaling pathway by interrupting various proteins, tightly binding with PSEN-1, inhibiting its activity, and degrading nuclear NICD.

Note: The table above presents a summary of findings. For interactive capabilities in a digital format, this table could allow sorting by column or filtering by cell type/model.

Regulation of Inflammatory Signaling Cascades

Inflammation is a complex biological response involving various signaling pathways and immune cells. This compound has demonstrated anti-inflammatory properties, which are linked to its ability to modulate these cascades. biosynth.com

Suppression of Pro-inflammatory Mediators and Cytokines

Pro-inflammatory mediators and cytokines play crucial roles in initiating and propagating inflammatory responses. Key examples include Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). mdpi.com this compound has been shown to suppress the production of pro-inflammatory mediators and cytokines. biosynth.com Studies suggest that this compound can regulate inflammatory responses by modulating cytokine production and inhibiting pro-inflammatory mediators. biosynth.com For instance, this compound has been reported to suppress the activation of the NF-κB signaling pathway, which is a critical mediator of chronic inflammation and regulates the expression of various pro-inflammatory genes, including those for TNF-α and IL-6. mdpi.comresearchgate.netresearchgate.net

Research Findings on Suppression of Pro-inflammatory Mediators:

StudyCell Type/ModelKey Finding
biosynth.comAirway Inflammation ModelThis compound reduces inflammation by modulating cytokine production and inhibiting pro-inflammatory mediators.
researchgate.netA549 Lung Cancer CellsThis compound suppresses the activation of NF-κB signaling, leading to reduced expression of pro-inflammatory markers.

Note: The table above presents a summary of findings. For interactive capabilities in a digital format, this table could allow sorting by column or filtering by cell type/model.

Modulation of Immune Cell Responses

Immune cells are central to the inflammatory process, with different cell types contributing to the initiation, maintenance, and resolution of inflammation. This compound has been noted for its ability to modulate immune responses. smolecule.com This immunomodulatory effect contributes to its therapeutic potential in conditions characterized by excessive inflammation. biosynth.com While specific detailed mechanisms of this compound's direct modulation of various immune cell populations (e.g., macrophages, lymphocytes) within the context of inflammation require further extensive investigation, its impact on inflammatory signaling pathways, such as NF-κB, indirectly influences immune cell behavior and the secretion of inflammatory molecules. researchgate.netmdpi.com

Involvement of NF-κB Pathway Inhibition (p65, IκBα)

Studies indicate that this compound can influence the NF-κB signaling pathway. The NF-κB pathway is a crucial regulator of inflammation, immune responses, cell survival, proliferation, and can inhibit apoptosis. mdpi.comnih.gov In resting cells, NF-κB proteins, such as the p65-p50 dimer, are held in the cytoplasm by inhibitory IκB proteins, with IκBα being the most abundant. mdpi.comoncotarget.comdovepress.com Activation of the canonical NF-κB pathway typically involves the phosphorylation and subsequent degradation of IκBα by the IκB kinase (IKK) complex, allowing NF-κB to translocate to the nucleus and activate target gene transcription. mdpi.comnih.govdovepress.com

Research using Western blot assays on A549 lung cancer cells treated with this compound revealed a reduced expression of p65 and an increased expression of IκBα at the protein level. researchgate.netingentaconnect.com This suggests that this compound may inhibit the NF-κB pathway by decreasing the amount of the active p65 subunit and increasing the amount of the inhibitory IκBα protein, thereby potentially sequestering NF-κB in the cytoplasm and preventing its nuclear translocation and activation of pro-survival genes. researchgate.netnih.govingentaconnect.com These findings suggest that this compound's potential to repress cell proliferation, migration, and invasion, while inducing apoptosis in A549 cells, may occur through the NF-κB pathway. researchgate.netingentaconnect.com

Impact on Apoptosis and Cell Cycle Progression in Neoplastic Cells

This compound has been investigated for its effects on apoptosis and cell cycle progression in various cancer cell lines. researchgate.netnih.govingentaconnect.comresearchgate.netnih.govproquest.com

Induction of Programmed Cell Death (Apoptosis)

This compound has demonstrated the ability to induce apoptosis in cancer cells. researchgate.netnih.govingentaconnect.comresearchgate.netnih.govproquest.com For instance, studies on A549 lung cancer cells showed that this compound can promote cell apoptosis in a dose-dependent manner. ingentaconnect.com Similarly, research on human breast cancer cells indicated that this compound has a significant inhibitory effect on proliferation and metastasis by suppressing the Notch signaling pathway-mediated mitochondrial apoptosis. nih.gov The induction of apoptosis is a key mechanism by which potential anti-cancer agents exert their effects. nih.gov

Regulation of Pro-apoptotic (Bax) and Anti-apoptotic (Bcl-2) Protein Expression

The balance between pro-apoptotic and anti-apoptotic proteins, particularly members of the Bcl-2 family, is critical in regulating apoptosis. nih.govbrieflands.com Bax is a pro-apoptotic protein that promotes the release of cytochrome C from mitochondria, initiating the apoptotic cascade, while Bcl-2 is an anti-apoptotic protein that prevents this release. brieflands.com The ratio of Bax to Bcl-2 expression can influence cell fate, with an increased Bax/Bcl-2 ratio favoring apoptosis. brieflands.com

In A549 cells, this compound treatment decreased the expression of the anti-apoptotic protein Bcl-2 and increased the expression of the pro-apoptotic proteins Bax, caspase-3, and caspase-9 in a dose-dependent manner. ingentaconnect.com These findings suggest that this compound promotes apoptosis by modulating the expression levels of key proteins involved in the intrinsic apoptotic pathway. ingentaconnect.com

Here is a table summarizing the observed effects of this compound on Bax and Bcl-2 expression in A549 cells:

ProteinEffect of this compound Treatment (A549 cells)
Bax (Pro-apoptotic)Increased expression ingentaconnect.com
Bcl-2 (Anti-apoptotic)Decreased expression ingentaconnect.com
Caspase-3 (Apoptotic effector)Accelerated expression ingentaconnect.com
Caspase-9 (Apoptotic initiator)Accelerated expression ingentaconnect.com
Cell Cycle Arrest Mechanisms (e.g., G2/M phase)

Cell cycle arrest is another mechanism by which the proliferation of neoplastic cells can be inhibited. nih.govmedsci.org The cell cycle is tightly regulated by various proteins, and disruption of this regulation can lead to uncontrolled cell division characteristic of cancer. medsci.org

Influence on PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that plays a significant role in cell growth, proliferation, survival, and is frequently hyperactivated in various cancers. nih.govnih.govmdpi.com This pathway responds to growth factors and other stimuli, leading to the phosphorylation and activation of Akt, which in turn regulates downstream targets including mTOR. nih.govnih.gov Activation of this pathway promotes cell survival and can confer resistance to cancer therapies. nih.gov

Research suggests that this compound may influence the PI3K/Akt/mTOR signaling pathway. researchgate.net While the precise mechanisms of this compound's interaction with this pathway require further detailed investigation, the PI3K/Akt/mTOR pathway is recognized as a potential target for anti-cancer agents. nih.govmdpi.com Inhibiting this pathway can impact processes like cell cycle progression and apoptosis. frontiersin.orgnih.gov

Identification of Specific Molecular Targets and Binding Modes

Understanding how this compound interacts with biological molecules is crucial for deciphering its mechanisms of action. Research in this area employs both experimental and computational approaches to identify potential protein targets and predict how this compound binds to them.

Protein-Ligand Interaction Studies

Experimental techniques are fundamental in characterizing the interaction between this compound and its potential protein targets. These studies often involve biochemical assays to assess the binding affinity and specificity of this compound to isolated proteins or protein complexes. Techniques such as X-ray crystallography, nuclear magnetic resonance (NMR), isothermal titration calorimetry (ITC), surface plasmon resonance (SPR), and fluorescence (de)polarization (FP) are commonly used to provide insights into the structural and thermodynamic aspects of protein-ligand binding. nih.gov While specific experimental protein-ligand interaction studies for this compound are still an active area of research, these methods provide the groundwork for confirming interactions suggested by computational studies.

Molecular Docking and Dynamics Simulations for Binding Site Prediction

Computational methods, such as molecular docking and molecular dynamics (MD) simulations, play a significant role in predicting the potential molecular targets and binding modes of this compound. Molecular docking is a technique used to predict the preferred orientation of one molecule (the ligand, in this case, this compound) with respect to another (the protein target) to form a stable complex. envirobiotechjournals.com This approach helps to identify potential binding sites on a protein and estimate the binding affinity. envirobiotechjournals.comnih.govmdpi.com

Molecular dynamics simulations further explore the stability of the predicted protein-ligand complex over time, providing insights into the dynamic behavior of the interaction and refining the understanding of the binding mode. nih.govmdpi.comnih.govscielo.sa.cr These simulations can reveal key interactions, such as hydrogen bonds, and assess the stability of the complex in a simulated physiological environment. biotechrep.irmdpi.com Studies have utilized molecular docking to predict the possible binding mode of this compound with specific protein targets, such as γ-secretase, suggesting its potential as an inhibitor. researchgate.netnih.gov These computational approaches are valuable for narrowing down potential targets and guiding further experimental validation.

Mechanistic Studies on Cell Proliferation, Migration, and Invasion Inhibition

This compound has been shown to influence key cellular processes related to cancer progression, including proliferation, migration, and invasion. Mechanistic studies aim to understand the underlying molecular pathways and biomarkers involved in these effects.

In Vitro Cell Line Models and Assays (e.g., MTT, Wound Healing, Transwell)

In vitro studies using various cancer cell lines are widely employed to investigate the effects of this compound on cell proliferation, migration, and invasion. Assays such as the MTT assay are used to measure cell viability and proliferation by assessing metabolic activity. researchgate.netpan.krakow.plresearchgate.net A decrease in MTT signal after this compound treatment indicates an inhibition of cell proliferation.

Cell migration, the directed movement of cells, is often evaluated using wound healing assays (also known as scratch assays). researchgate.netpan.krakow.plresearchgate.net In this assay, a "wound" is created on a cell monolayer, and the rate at which cells migrate to close the gap is measured. This compound has been shown to inhibit cell migration in a dose-dependent manner in certain cancer cell lines, resulting in smaller closed wound areas. pan.krakow.pl

Cell invasion, the ability of cells to penetrate through an extracellular matrix barrier, is commonly assessed using Transwell invasion assays. researchgate.netpan.krakow.plresearchgate.netnih.govnih.gov These assays utilize a membrane coated with an extracellular matrix protein (such as Matrigel) through which invasive cells can pass in response to a chemoattractant. researchgate.netnih.govnih.gov Studies have demonstrated that this compound treatment can lead to a dose-dependent decrease in the number of cells invading through the membrane, indicating an inhibition of invasive capacity. pan.krakow.pl

Here is a summary of in vitro assay findings:

Assay TypeCellular Process MeasuredObserved Effect of this compoundCell Line ExamplesReference
MTT AssayCell ProliferationInhibition of cell proliferative abilitiesA549 researchgate.netpan.krakow.pl
Wound Healing AssayCell MigrationInhibition of cell migrationA549 researchgate.netpan.krakow.pl
Transwell AssayCell InvasionInhibition of invasive capacitiesA549 researchgate.netpan.krakow.pl

These in vitro assays provide direct evidence of this compound's ability to suppress key characteristics of cancer cells.

Molecular Biomarkers and Gene Expression Profiling of Cellular Responses

To understand the molecular mechanisms behind the observed cellular effects, researchers investigate the impact of this compound on molecular biomarkers and gene expression profiles. Western blot assays are frequently used to measure the protein expression levels of specific signaling molecules involved in proliferation, migration, invasion, and apoptosis. researchgate.netpan.krakow.pl

Studies have shown that this compound treatment can affect the expression of proteins in pathways such as NF-κB. researchgate.netpan.krakow.plingentaconnect.com For instance, in A549 lung cancer cells, this compound treatment led to a reduced expression of p65 and an increased expression of IκBα at the protein level, suggesting that this compound may exert its effects by inhibiting the activation of the NF-κB signaling pathway. researchgate.netpan.krakow.plingentaconnect.com The NF-κB pathway is known to play a crucial role in regulating cell proliferation, survival, migration, and invasion. researchgate.netingentaconnect.com

Gene expression profiling, often using techniques like RNA sequencing or microarrays, allows for a broader analysis of how this compound affects the transcriptome of cells. biorxiv.orgembopress.orgnih.gov By comparing the gene expression patterns of treated and untreated cells, researchers can identify genes and pathways that are upregulated or downregulated in response to this compound. frontiersin.orgnih.gov This can reveal potential biomarkers of response and provide deeper insights into the complex network of molecular events influenced by the compound. While specific detailed gene expression profiling data for this compound were not extensively found in the provided context, this approach is a standard method for exploring the comprehensive cellular response to a compound at the molecular level.

Preclinical Research on Biological Effects of Cimigenoside in in Vitro and Animal Models

In Vitro Pharmacological Activity Profiling of Cimigenoside (B190805) in Cell Lines

In vitro studies using various cell lines have provided insights into the direct effects of this compound on cellular processes relevant to disease. These models allow for controlled investigations into specific activities such as anti-cancer and anti-inflammatory effects.

Anti-Cancer Activity in Breast Cancer Cell Lines (e.g., MCF-7, MDA-MB-231)

Research indicates that this compound exhibits anti-cancer activity in human breast cancer cell lines, including MCF-7 and MDA-MB-231. Studies have shown that this compound can inhibit the growth of these cells. smolecule.com This effect has been linked to the blockage of the Notch signaling pathway. smolecule.com MCF-7 and MDA-MB-231 cells are commonly used breast cancer models, differing in characteristics such as p53 status, estrogen receptor status, and invasiveness. plos.orgmdpi.comresearchgate.net

Anti-Cancer Activity in Lung Cancer Cell Lines (e.g., A549)

This compound has also been investigated for its effects on lung cancer cell lines, such as A549. Studies have demonstrated that this compound can repress cell proliferation, migration, and invasion in A549 cells. researchgate.netingentaconnect.compan.krakow.pl Furthermore, it has been shown to induce apoptosis in these cells. researchgate.netingentaconnect.compan.krakow.pl The mechanism underlying these effects in A549 cells appears to involve the NF-κB pathway, with this compound treatment leading to a reduced expression of p65 and an increased expression of IκBα at the protein level. researchgate.netingentaconnect.com A549 cells are a widely used human non-small cell lung cancer cell line in basic research and drug discovery. synthego.com

Data from a study on A549 cells showed that this compound suppressed cell proliferation in a time- and dose-dependent manner and induced cell apoptosis in a dose-dependent manner. pan.krakow.pl

Anti-Inflammatory Potential in Cell Models (e.g., BEAS-2B)

Studies have explored the anti-inflammatory properties of this compound in cell models, including human airway epithelial cell lines like BEAS-2B. This compound has been shown to inhibit the production of inflammatory cytokines and chemokines in BEAS-2B cells induced by poly(I:C), a viral RNA analogue used to mimic pulmonary inflammation. researchgate.netnih.gov BEAS-2B cells are considered a suitable in vitro airway epithelial injury model for studying the initial stages of acute lung inflammatory responses. plos.orgnih.govmdpi.com

Immunomodulatory Effects in Cellular Systems

Beyond direct anti-inflammatory effects, this compound has been noted for its ability to modulate immune responses in cellular systems. smolecule.com This immunomodulatory effect contributes to its potential therapeutic value in various conditions. smolecule.com In the context of airway inflammation, this compound's immunomodulatory activity has been evaluated in BEAS-2B cell models. researchgate.netnih.gov

In Vivo Animal Model Studies for this compound Efficacy

In vivo studies using animal models are crucial for evaluating the efficacy of this compound within a complex biological system. These models can provide evidence of its effects on tumor growth and other biological processes in a living organism.

Anti-Tumor Effects in Xenograft Models (e.g., Breast Cancer Mouse Models)

Preclinical research has investigated the anti-tumor effects of this compound in in vivo xenograft models, such as breast cancer mouse models. Xenograft models, where human cancer cells are engrafted into immunocompromised mice, are commonly used in preclinical breast cancer research to understand tumor biology and assess novel treatments. nih.govnih.gov Studies have indicated that this compound can inhibit the growth of human breast cancer cells in vivo. smolecule.com This aligns with the in vitro findings and further supports its potential as an anti-cancer agent. smolecule.comresearchgate.netscispace.com

Anti-Inflammatory and Immunomodulatory Studies in Disease Models (e.g., Airway Inflammation Mice)

Research indicates that this compound possesses anti-inflammatory and immunomodulatory properties in preclinical models. In a study using a poly(I:C)-induced airway inflammation mouse model, oral administration of this compound prevented neutrophil infiltration in the lung nih.gov. This effect was attributed to the suppression of CXCL2 and CXCL10 production and the reduced expression of P-selectin and VCAM1 nih.gov. This compound also demonstrated the ability to inhibit the production of inflammatory cytokines and chemokines in human airway epithelial cells (BEAS-2B cells) induced by poly(I:C) nih.gov.

Data from a study on poly(I:C)-induced airway inflammation in mice showed the impact of this compound on inflammatory markers:

Inflammatory MarkerEffect of this compound Treatment (Animal Model)Effect of this compound Treatment (Cell Model)
Neutrophil infiltration (lung)Prevented nih.govNot specified in this context
CXCL2 productionSuppressed nih.govInhibited nih.gov
CXCL10 productionSuppressed nih.govInhibited nih.gov
P-selectin expressionReduced nih.govNot specified in this context
VCAM1 expressionReduced nih.govNot specified in this context
Inflammatory cytokines and chemokinesNot specified in this contextInhibited nih.gov

These findings suggest that this compound may modulate the pulmonary immune system nih.gov.

Hepatoprotective Investigations in Animal Models

Information specifically on this compound's hepatoprotective effects in animal models is not detailed in the provided search results. However, preclinical studies evaluating hepatoprotective properties of various compounds often utilize animal models with induced liver injury, such as those induced by carbon tetrachloride or galactosamine slideshare.netpsu.edusrce.hr. These studies typically assess biochemical markers of liver damage, antioxidant defenses, and inflammatory responses nih.gov.

Exploration of Combination Therapies and Synergistic Effects of this compound in Preclinical Models

Preclinical studies are exploring the potential of this compound in combination therapies, particularly in the context of its anti-inflammatory and potential anti-cancer activities nih.govresearchgate.net. One study investigated a natural compound mixture containing this compound, along with emodin (B1671224), genipin, chlorogenic acid, and ginsenoside Rb1, for the treatment of psoriasis-like skin lesions in imiquimod-induced mice nih.gov. This mixture demonstrated a reduction in psoriasis-like symptoms and attenuated the expression of proinflammatory mediators nih.gov. Interestingly, the mixture exhibited synergistic effects of the five single compounds on inhibiting CXCL8 production in HaCaT cells and also reduced cytotoxicity compared to emodin and this compound alone nih.gov. This suggests that combining this compound with other natural compounds may enhance therapeutic effects and mitigate potential adverse effects nih.gov. The concept of combination therapy in preclinical models aims to address disease heterogeneity and potentially achieve synergistic or additive effects nih.govmdpi.com.

Advanced Omics Approaches in Cimigenoside Research

Transcriptomics Investigations of Cimigenoside-Induced Gene Expression Changes

Transcriptomics studies aim to quantify and analyze the complete set of RNA transcripts within a cell or tissue under specific conditions, providing a snapshot of gene activity. Research involving Cimicifuga extracts and their components, including triterpene glycosides like This compound (B190805), has utilized transcriptomic analysis to explore their effects on gene expression. For instance, a study assessing the effects of black cohosh extract (enriched in triterpene glycosides) and actein (B190517) on rat liver tissue employed Ingenuity and ToxFx analysis for transcriptomic assessment. This study indicated that black cohosh altered pathways related to RAR Activation, while actein affected the Superpathway of Cholesterol Biosynthesis at 24 hours researchgate.net.

While direct transcriptomic data specifically on this compound alone is less prevalent in the immediate search results, studies on related compounds and extracts from Cimicifuga provide relevant context. For example, transcriptomic analysis has been used to validate the findings of network pharmacology studies investigating the mechanisms of action of Cimicifuga heracleifolia in attenuating ulcerative colitis. This research identified this compound as a bioactive constituent and linked its effects to the inhibition of the PI3K/AKT/NF-κB signaling pathway, which was supported by transcriptomics and functional assays. nih.gov

Transcriptomic studies have also been applied in broader cancer research to understand the molecular mechanisms of natural products. For example, whole transcriptomic analysis of apigenin (B1666066) on TNFα immuno-activated MDA-MB-231 breast cancer cells has been performed. mdpi.comdntb.gov.ua This highlights the application of transcriptomics in investigating the cellular impacts of natural compounds, a methodology applicable to this compound research.

Proteomics Analysis of this compound-Mediated Protein Alterations and Interactions

Proteomics involves the large-scale study of proteins, including their structure, function, and interactions. This approach can reveal how this compound treatment affects the protein landscape of cells or tissues. While specific proteomics studies solely focused on this compound were not extensively detailed in the search results, related research on natural products and multi-omics approaches provides insight into the potential applications of proteomics in this area.

Proteomics analysis has been used in studies investigating the effects of traditional Chinese medicine formulas containing components like this compound. For instance, a label-free proteomic method was employed to demonstrate the effect of a Chinese herbal formula (Gu-Ben-Fang-Xiao) in a mouse model of asthma, revealing regulation of cholesterol transport and complement factor activation. frontiersin.org This suggests that proteomics can be valuable in elucidating the protein-level effects of complex mixtures containing this compound.

Furthermore, proteomics is a key component of multi-omics studies aimed at a holistic understanding of biological systems. Studies integrating proteomics with other omics data have been conducted in cancer research to identify molecular subtypes and understand regulatory features. rsc.org The application of proteomics in conjunction with other omics layers can provide a more complete picture of how this compound interacts with cellular machinery at the protein level.

Metabolomics Profiling to Elucidate Metabolic Pathway Perturbations by this compound

Metabolomics is the study of the complete set of small-molecule metabolites within a biological sample. This can help identify metabolic pathways that are affected by a compound like this compound. Research integrating metabolomics with other approaches has implicated this compound as a bioactive component influencing metabolic pathways.

For example, an integrated strategy combining metabolomics and network pharmacology has been used to identify bioactive components in traditional Chinese medicine formulas. In one such study, this compound was presumed to be a bioactive component of a formula (Bu-Zhong-Yi-Qi) effective against pulmonary inflammation, based on integrated analysis. researchgate.net This suggests that metabolomics, when combined with other analytical techniques, can help pinpoint this compound's role in modulating metabolic processes.

Metabolomics studies have also been applied to understand the effects of other natural compounds and traditional medicines on metabolic pathways in various conditions, such as ulcerative colitis and insomnia. researchgate.net These studies demonstrate the utility of metabolomics in identifying differential metabolites and affected metabolic pathways, a methodology that can be directly applied to investigate the metabolic impact of this compound.

Integrated Multi-Omics Data Analysis for Holistic Biological Understanding

Integrated multi-omics data analysis combines data from multiple omics layers (e.g., genomics, transcriptomics, proteomics, metabolomics) to provide a more comprehensive and holistic understanding of complex biological processes and the effects of compounds like this compound. This approach allows researchers to explore the interplay between different molecular levels.

While specific integrated multi-omics studies focused solely on this compound were not prominently featured in the search results, the importance and application of this approach in related fields, such as cancer research and the study of natural products, were highlighted. Multi-omics data integration has been shown to be crucial for unraveling underlying mechanisms at multiple omics levels and identifying distinct molecular subtypes of diseases like breast cancer by combining data from genomics, transcriptomics, and proteomics. rsc.orgnih.govplos.org

The integration of transcriptomics, proteomics, and metabolomics data can provide a systems-level view of how this compound affects gene expression, protein activity, and metabolic profiles simultaneously. This can help identify key pathways and networks that are perturbed by this compound treatment, leading to a more complete understanding of its biological effects. Tools and methods for multi-omics data integration are being developed and applied to address complex biological problems, including disease subtyping and biomarker prediction. nih.govplos.orgfrontiersin.orgnih.gov The application of these integrated approaches to this compound research holds significant potential for uncovering its intricate mechanisms of action.

Analytical Method Development and Quantitative Analysis of Cimigenoside

Development and Validation of Chromatographic Methods for Cimigenoside (B190805) Quantification

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), are widely employed for the analysis of this compound due to their ability to separate complex mixtures. Method development involves optimizing parameters such as stationary phase, mobile phase composition, flow rate, and detection wavelength to achieve adequate separation, sensitivity, and peak characteristics. scispace.com Validation ensures that the method is suitable for its intended purpose, evaluating parameters like specificity, linearity, accuracy, precision, limits of detection (LOD) and quantification (LOQ), and robustness. scispace.comjapsonline.comijpsr.com

High-Performance Liquid Chromatography (HPLC)

HPLC is a well-established technique for the quantitative analysis of various compounds, including triterpene glycosides like this compound. scispace.comjpionline.org The development of an HPLC method for this compound typically involves selecting a reversed-phase column (e.g., C18) and optimizing the mobile phase, often a mixture of water and organic solvents (such as methanol (B129727) or acetonitrile), potentially with the addition of an acid or buffer to improve peak shape and separation. nih.govresearchgate.net Detection is commonly performed using a UV detector, monitoring absorbance at a specific wavelength where this compound absorbs light. nih.govresearchgate.net

Validation of an HPLC method for this compound involves demonstrating its performance characteristics. Linearity is assessed by analyzing a series of standard solutions at different concentrations to establish a linear relationship between the peak area or height and the concentration. nih.govresearchgate.net Accuracy is determined by analyzing samples with known concentrations and calculating the recovery. nih.gov Precision is evaluated by analyzing replicate injections of a sample to assess the variability of the results (repeatability and intermediate precision). nih.govresearchgate.net The LOD and LOQ represent the lowest concentrations that can be detected and reliably quantified, respectively. nih.govresearchgate.net Robustness is assessed by introducing small, deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition) to evaluate their impact on the results. scispace.comresearchgate.netresearchgate.net

Ultra-Performance Liquid Chromatography (UPLC)

UPLC is an advanced form of liquid chromatography that utilizes smaller particle size columns and higher pressures, offering advantages in terms of speed, resolution, and sensitivity compared to conventional HPLC. japsonline.comacgpubs.orgresearchgate.net UPLC methods for this compound quantification can provide faster analysis times and potentially improved separation efficiency for complex samples. researchgate.netjapsonline.comacgpubs.org Similar to HPLC, UPLC method development involves optimizing chromatographic parameters, often using reversed-phase columns with sub-2-µm particles. japsonline.comacgpubs.orgresearchgate.net

Validation of a UPLC method for this compound follows similar principles to HPLC validation, assessing parameters such as specificity, linearity, accuracy, precision, LOD, LOQ, and robustness according to regulatory guidelines. japsonline.comresearchgate.netacgpubs.orgnih.gov UPLC-MS/MS (tandem mass spectrometry) is a powerful hyphenated technique that can be coupled with UPLC for highly sensitive and selective detection and quantification of this compound, particularly in complex biological matrices. researchgate.netnih.gov This combination allows for the identification and quantification of the analyte based on its mass-to-charge ratio and fragmentation pattern, providing enhanced specificity and lower detection limits. nih.gov

Spectroscopic Techniques for Quantitative this compound Analysis

While chromatographic methods are primary for the quantitative analysis of this compound, spectroscopic techniques can also play a role, often in conjunction with separation methods or for specific applications. UV-Visible (UV-Vis) spectroscopy can be used for the quantitative analysis of compounds that absorb UV-Vis light, and this compound exhibits UV absorbance, typically monitored during HPLC or UPLC analysis. nih.govresearchgate.netresearchgate.net Quantitative analysis using UV-Vis spectroscopy relies on Beer-Lambert Law, which relates absorbance to concentration. researchgate.net

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule and can be used for identification and, under certain conditions, quantitative analysis. youtube.comvnjhm.vn Raman spectroscopy, another vibrational spectroscopic technique, can also be applied for quantitative analysis in pharmaceutical applications, offering advantages such as minimal sample preparation and the ability to analyze samples in various states. nih.govresearchgate.nethoriba.com While direct quantitative analysis of this compound solely by IR or Raman spectroscopy might be challenging in complex matrices, these techniques can be valuable for structural elucidation, confirming identity, or as part of a hyphenated system.

Mass spectrometry (MS) is a highly sensitive and selective spectroscopic technique that measures the mass-to-charge ratio of ions. When coupled with chromatography (LC-MS or GC-MS), it is a powerful tool for the identification and quantification of this compound, especially in complex samples where chromatographic separation alone may not provide sufficient specificity. researchgate.netnih.govnih.gov LC-MS/MS is particularly useful for quantitative analysis in biological matrices due to its high sensitivity and ability to differentiate the analyte from interfering substances. nih.gov

Methodologies for this compound Bioavailability and Bioactivity Assessment in Biological Matrices

Assessing the bioavailability and bioactivity of this compound requires analytical methods capable of detecting and quantifying the compound and its metabolites in biological matrices such as plasma, urine, and tissue samples. nih.gov These matrices are significantly more complex than plant extracts, containing numerous endogenous compounds that can interfere with the analysis. Therefore, sample preparation procedures are critical to isolate and concentrate the analyte while removing interfering substances. Techniques like liquid-liquid extraction, solid-phase extraction (SPE), or protein precipitation are commonly employed.

Quantitative analysis of this compound in biological matrices often utilizes highly sensitive techniques like LC-MS/MS due to the typically low concentrations of the analyte. nih.govnih.gov Method validation in biological matrices involves additional considerations, including matrix effects, recovery, and stability of the analyte in the matrix. nih.gov Matrix effects refer to the influence of co-eluting endogenous compounds on the ionization efficiency of the analyte in the mass spectrometer. Recovery assesses the efficiency of the sample preparation method in extracting the analyte from the matrix. Stability studies evaluate the degradation of the analyte in the biological matrix under various storage conditions.

Bioactivity assessment often involves in vitro or in vivo studies, and analytical methods are needed to quantify this compound or its metabolites in biological samples from these studies to correlate concentration with observed biological effects. researchgate.net For example, UPLC-Q-TOF/MS has been used to analyze xenobiotics, including triterpene glycosides like this compound, in biological samples after oral administration of plant extracts to identify bioavailable components. researchgate.net

Standardization of Analytical Protocols for Enhanced Research Reproducibility

Standardization of analytical protocols for this compound is essential to ensure the reliability, comparability, and reproducibility of research findings across different laboratories and studies. researchgate.netnih.govmdpi.com Standardized methods provide a common framework for sample preparation, chromatographic separation, detection, and data analysis. This minimizes variability introduced by differences in methodology and allows for more confident comparison of results related to this compound content in different plant sources, the efficacy of extraction methods, or pharmacokinetic and pharmacodynamic studies.

Drug Discovery and Development Perspectives for Cimigenoside As a Lead Compound

Lead Identification Strategies for Cimigenoside (B190805) and its Derivatives

Identifying lead compounds involves finding molecules that show initial activity against a biological target. For natural products like this compound, this often begins with isolating and characterizing the compound from its source. wikipedia.org Subsequent strategies involve screening libraries of compounds, including the natural product itself and its synthesized derivatives, to find those with promising activity.

High-Throughput Screening (HTS) of this compound Libraries

High-Throughput Screening (HTS) is a widely used method in drug discovery to rapidly screen large libraries of compounds against a specific biological target or phenotypic assay. evotec.comthermofisher.commedchemexpress.comnih.gov HTS allows for the testing of thousands to millions of compounds in an automated and cost-effective manner to identify initial "hits" that exhibit the desired activity. evotec.commedchemexpress.com While specific details on HTS of dedicated this compound libraries are not extensively detailed in the search results, natural product libraries, which would include compounds like this compound, are common resources for HTS campaigns. nih.govupenn.edustanford.edu These libraries consist of purified natural products or their derivatives, configured in formats suitable for automated screening. nih.govupenn.edu The goal is to identify this compound or its related structures as hits based on their activity in a particular assay. The hit rate in HTS campaigns can vary, but even a low success rate can yield valuable starting points for further research. mdpi.com

Virtual Screening and Computational Approaches for Analog Discovery

Virtual screening (VS) utilizes computational methods to search large databases of chemical compounds for potential drug candidates based on their predicted interactions with a biological target or their similarity to known active compounds. researchgate.netpensoft.netjubilantbiosys.comnih.govutdallas.edu This approach can significantly reduce the time and cost associated with experimental screening. researchgate.netjubilantbiosys.com For this compound, virtual screening can be employed in several ways for analog discovery. Structure-based virtual screening involves docking this compound and its potential derivatives into the binding site of a target protein to predict their binding affinity and interactions. researchgate.netjubilantbiosys.comnih.govutdallas.edunih.gov Ligand-based virtual screening, on the other hand, uses the structural and physicochemical properties of this compound to search for similar compounds in databases that are likely to share its biological activity. jubilantbiosys.comnih.govnih.gov Computational approaches like similarity searching and pharmacophore modeling can be used in this context. researchgate.netresearchgate.netyoutube.comgsconlinepress.commdpi.com These methods help in identifying potential this compound analogs with improved properties or novel scaffolds that retain the desired activity. researchgate.netpensoft.netresearchgate.netyoutube.comgsconlinepress.commdpi.com Computational approaches also play a role in predicting ADMET properties (absorption, distribution, metabolism, excretion, and toxicity) early in the discovery process, helping to filter out compounds with unfavorable profiles before synthesis and experimental testing. researchgate.netpensoft.netyoutube.comgsconlinepress.commdpi.com

Lead Optimization Methodologies for Enhancing this compound Properties

Once this compound or one of its derivatives is identified as a promising lead compound, the lead optimization phase begins. This stage focuses on improving the lead compound's properties to enhance its efficacy, selectivity, safety, and pharmacokinetic profile, ultimately transforming it into a viable drug candidate. libretexts.orgdanaher.comazolifesciences.comnih.govbiobide.com

Medicinal Chemistry Strategies for Potency and Selectivity Improvement

Medicinal chemistry plays a crucial role in lead optimization through the rational design and synthesis of structural analogs of the lead compound. nih.govopenaccessjournals.comchemogenicsbiopharma.comopenaccessjournals.com By modifying specific functional groups on the this compound structure, medicinal chemists can investigate the impact of these changes on biological activity, a process known as structure-activity relationship (SAR) studies. nih.govopenaccessjournals.comopenaccessjournals.com These studies help identify the key structural features responsible for the desired activity and guide the design of more potent and selective derivatives. nih.govopenaccessjournals.comopenaccessjournals.com Strategies include making small structural changes, exploring bioisosteres, and optimizing the scaffold. nih.gov The goal is to improve the compound's affinity for its intended target while minimizing interactions with off-targets, thereby enhancing selectivity and reducing potential side effects. nih.govnih.govbiobide.commdpi.com Medicinal chemistry efforts in lead optimization are often iterative, involving the synthesis and testing of multiple rounds of analogs based on the accumulated SAR data. chemogenicsbiopharma.com

Computational Design in Lead Optimization (QSAR, Pharmacophore Modeling)

Computational methods are integral to lead optimization, complementing medicinal chemistry efforts. danaher.comresearchgate.netnih.govyoutube.comgsconlinepress.commdpi.comnih.govchemogenicsbiopharma.com Quantitative Structure-Activity Relationship (QSAR) models are developed to establish mathematical relationships between the chemical structures of a series of compounds and their biological activities. researchgate.netnih.govresearchgate.netyoutube.comgsconlinepress.com By analyzing the structural features and activity data of this compound and its analogs, QSAR models can predict the activity of new, unsynthesized derivatives, guiding the selection of compounds for synthesis and testing. researchgate.netresearchgate.netyoutube.comgsconlinepress.com Pharmacophore modeling involves creating a 3D representation of the essential features of a molecule (or a set of molecules) required for binding to a target or eliciting a particular biological response. danaher.comresearchgate.netnih.govresearchgate.netyoutube.comgsconlinepress.commdpi.comchemogenicsbiopharma.com Pharmacophore models derived from this compound or its active derivatives can be used to design new compounds that mimic these essential features, potentially leading to improved potency and selectivity. danaher.comresearchgate.netnih.govresearchgate.netyoutube.comgsconlinepress.commdpi.comchemogenicsbiopharma.com Computational design also includes techniques like molecular docking and molecular dynamics simulations to understand the binding interactions of optimized leads with their targets at an atomic level, providing insights for further structural modifications. danaher.comresearchgate.netpensoft.netgsconlinepress.commdpi.com

In Vitro and In Vivo Assays for Optimized Lead Compound Evaluation

Optimized lead compounds, including this compound derivatives, undergo extensive evaluation using a range of in vitro and in vivo assays to assess their improved properties and potential as drug candidates. azolifesciences.comnih.govnih.govbiobide.comopenaccessjournals.comsemanticscholar.orgresearchgate.netwuxibiology.com In vitro assays are conducted in a controlled laboratory environment, often using cell lines or isolated enzymes and receptors, to measure the compound's potency and selectivity for its intended target. nih.govnih.govopenaccessjournals.commdpi.comsemanticscholar.orgresearchgate.netwuxibiology.com Examples include cell-based functional assays, biochemical assays, and binding assays. wuxibiology.com In vitro studies also assess preliminary ADME properties, such as metabolic stability and cell permeability. wuxibiology.com Compounds showing favorable results in vitro are then advanced to in vivo studies, which are conducted in living organisms, typically animal models. azolifesciences.comnih.govbiobide.comopenaccessjournals.comsemanticscholar.orgresearchgate.netwuxibiology.com In vivo assays evaluate the compound's efficacy in a disease model, its pharmacokinetics (how the body absorbs, distributes, metabolizes, and excretes the drug), and its pharmacodynamics (the drug's effects on the body). azolifesciences.comwuxibiology.com These studies provide crucial data on the compound's behavior in a complex biological system and help determine its potential for clinical development. azolifesciences.comwuxibiology.com For instance, studies have evaluated the effects of this compound in in vitro cell models, examining aspects like cell viability, apoptosis, migration, and invasion, as well as in vivo models to assess its effects on inflammation and hyperproliferation in the context of psoriasis-like skin lesions. semanticscholar.orgresearchgate.netnih.gov

Preclinical Candidate Selection and Future Research Directions in Drug Discovery for this compound

This compound, a triterpene saponin (B1150181) primarily isolated from Cimicifuga species, has garnered attention in drug discovery due to its diverse pharmacological activities, particularly its anti-inflammatory and antitumor properties. These preclinical observations suggest its potential as a lead compound for the development of novel therapeutics. biosynth.comnih.gov

Preclinical investigations have explored the effects of this compound on various cellular pathways and disease models, primarily through in vitro studies. Research indicates that this compound can modulate inflammatory pathways by influencing cytokine production and inhibiting pro-inflammatory mediators. biosynth.com Its antitumor potential has been demonstrated in several cancer cell lines. For instance, studies on A549 lung cancer cells showed that this compound could repress cell proliferation, migration, and invasion while inducing apoptosis. This effect was linked to the modulation of the NF-κB pathway, with observed reductions in p65 expression and increased IκBα levels in treated cells. researchgate.netingentaconnect.com

Furthermore, this compound has shown activity against breast cancer cell lines, including MDA-MB-231 and MCF-7 cells. In these models, this compound induced apoptosis and inhibited proliferation. Its mechanism in breast cancer cells has been associated with the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-XL, as well as the inhibition of c-Myc and cyclin D1, leading to cell cycle arrest at the G0/G1-S phase. mdpi.com Another significant finding is this compound's ability to inhibit the gamma-secretase/Notch pathway, a mechanism implicated in tumor drug resistance, particularly in triple-negative breast cancer. mdpi.comfrontiersin.org

Beyond cancer, this compound has been investigated for its potential in inflammatory skin disorders. In a study involving a natural compound mixture containing this compound, topical application ameliorated psoriasis-like skin lesions in a mouse model. In vitro studies using HaCaT keratinocytes revealed that the mixture, including this compound, inhibited the production of pro-inflammatory chemokines by suppressing the phosphorylation of ERK1/2, p38, and STAT3 signaling pathways. It also reduced keratinocyte proliferation by blocking the Akt/mTOR pathway. nih.gov

Summary of Key Preclinical Findings for this compound:

ActivityCell Line/ModelMechanism of ActionObserved Effect
AntitumorA549 (Lung Cancer)NF-κB pathway modulation (↓ p65, ↑ IκBα)Repressed proliferation, migration, invasion; Induced apoptosis
AntitumorMDA-MB-231, MCF-7 (Breast Cancer)Downregulation of Bcl-2/Bcl-XL; Inhibition of c-Myc/cyclin D1; Notch pathway inhibitionInduced apoptosis; Inhibited proliferation; Cell cycle arrest (G0/G1-S)
Anti-inflammatoryHaCaT (Keratinocytes) (in mixture)Inhibition of ERK1/2, p38, STAT3 phosphorylationInhibited pro-inflammatory chemokine production
Anti-proliferativeHaCaT (Keratinocytes) (in mixture)Akt/mTOR pathway inhibitionReduced keratinocyte proliferation

Note: Data is based on in vitro studies unless otherwise specified.

Based on these preclinical findings, this compound shows promise as a lead compound for further drug development. Its multi-targeted activity on key signaling pathways involved in inflammation, proliferation, and apoptosis makes it a compelling candidate for conditions such as cancer and inflammatory diseases. researchgate.netingentaconnect.comnih.gov

Future research directions should focus on several key areas to advance this compound as a potential drug candidate. A critical step is the validation of the promising in vitro results through in vivo studies using appropriate animal models of cancer and inflammatory diseases. ingentaconnect.com These studies are essential to assess the compound's efficacy in a complex biological system, determine optimal dosing strategies for preclinical models, and gather initial data on pharmacokinetics and pharmacodynamics. Further detailed investigations into the precise molecular mechanisms underlying this compound's effects are also warranted. Exploring its interactions with other signaling molecules and pathways could reveal additional therapeutic targets and potential synergistic effects with existing drugs. mdpi.comfrontiersin.org Structural modifications of this compound could be explored to improve its potency, selectivity, and pharmacokinetic properties, potentially leading to the development of novel analogs with enhanced therapeutic profiles. nih.gov The potential for combination therapy, particularly in cancer where multi-drug resistance is a challenge, should also be investigated, building on the findings related to its effect on the Notch pathway. frontiersin.org

While preclinical studies have laid a foundation, comprehensive in vivo evaluations, detailed mechanistic studies, and pharmacokinetic profiling are crucial next steps in determining the viability of this compound as a drug candidate for clinical development. ppd.comtexilajournal.com

Q & A

Q. What advanced methodologies are recommended for assessing this compound’s long-term cytotoxicity and resistance mechanisms?

  • Answer:
  • Clonogenic assays: Evaluate surviving fractions after 10–14 days of exposure.
  • CRISPR screens: Identify resistance-associated genes (e.g., Notch3 mutations).
  • Metabolomics: Track ATP depletion and lactate secretion to map metabolic adaptation. Use longitudinal studies to model resistance evolution .

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